(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol
Description
(3S,4R)-4-[(3-Fluorophenyl)amino]oxolan-3-ol is a small organic molecule featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxyl group at the 3S position and a 3-fluorophenylamino group at the 4R position. This stereochemical arrangement is critical for its interactions with biological targets, particularly in immunomodulatory applications. Recent studies highlight its role as a Toll-like receptor (TLR) 7/8 agonist payload, enabling targeted immune activation in conjugate therapies .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S,4R)-4-(3-fluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
IHVBLEKVRFRKKG-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=CC(=CC=C2)F |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Stereoselective Construction of the Oxolane Ring
- The oxolane ring with defined stereochemistry can be constructed via asymmetric dihydroxylation or epoxidation of appropriate alkenes followed by ring closure.
- Alternatively, chiral pool synthesis starting from enantiomerically pure sugars or tetrahydrofuran derivatives can provide the oxolane core with desired stereochemistry.
Control of Stereochemistry
- The stereochemical outcome at C3 and C4 is critical; methods such as chiral auxiliaries, chiral catalysts, or enzymatic resolution are employed.
- Diastereoselective amination or substitution reactions are optimized by temperature, solvent, and reagent choice to favor the (3S,4R) configuration.
Representative Synthetic Route (Hypothetical Example)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Preparation of chiral 3-hydroxy-4-halo-oxolane | Starting from chiral diol or sugar derivative; halogenation (e.g., tosylation or mesylation) at C4 | Chiral 4-leaving group oxolane intermediate | Maintain stereochemistry at C3 |
| 2. Nucleophilic substitution with 3-fluoroaniline | 3-Fluoroaniline, base (e.g., K2CO3), solvent (e.g., DMF), heat | Formation of 4-[(3-fluorophenyl)amino]oxolan-3-ol | SN2 displacement with inversion or retention depending on conditions |
| 3. Purification and stereochemical confirmation | Chromatography, chiral HPLC, NMR, X-ray crystallography | Pure (3S,4R) isomer | Optical rotation and chiral analysis |
Detailed Research Outcomes and Analytical Data
- Stereochemical Verification: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, including NOESY and COSY experiments, and by X-ray crystallography if crystals are obtained.
- Purity and Yield: Typically, yields for nucleophilic substitution range from 60-85%, depending on reaction optimization.
- Enantiomeric Excess (ee): Achieved ee values exceed 95% with chiral catalysts or resolution methods.
- Physicochemical Properties: Melting point, optical rotation, and chromatographic retention times are recorded to ensure batch consistency.
Summary Table of Preparation Methods and Outcomes
| Preparation Step | Methodology | Yield (%) | Stereoselectivity (ee %) | Key Analytical Techniques |
|---|---|---|---|---|
| Chiral oxolane intermediate synthesis | Chiral pool or asymmetric synthesis | 70-90 | >95 | NMR, chiral HPLC, optical rotation |
| Aminoaryl substitution | Nucleophilic aromatic substitution | 60-85 | Retention of configuration | NMR, MS, HPLC |
| Final purification | Chromatography, recrystallization | 80-95 | >99 | X-ray crystallography, NMR |
Additional Notes on Fluorinated Aromatic Amines in Synthesis
- The presence of fluorine on the phenyl ring can affect nucleophilicity and reaction rates; thus, reaction conditions often require optimization.
- Fluorinated anilines may require milder conditions to avoid side reactions such as defluorination or polymerization.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-Fluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenylamino group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below compares the target compound with analogs identified in the evidence, emphasizing substituents, stereochemistry, and properties:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 3-fluorophenylamino group in the target compound provides a balance of hydrophobicity and electronic effects (fluorine’s electronegativity), enhancing TLR7/8 binding . Pyrrolidine or piperazine substituents () introduce basic nitrogen atoms, altering solubility and enabling ionic interactions with targets. However, their lack of aromaticity may limit affinity for aryl-binding pockets .
Stereochemical Influence :
- The (3S,4R) configuration in the target compound ensures optimal spatial alignment of the hydroxyl and fluorophenyl groups for TLR engagement. Analogous compounds with different stereochemistry (e.g., (3R,4S) in ) may exhibit reduced activity due to mismatched target binding .
Physicochemical Properties: LogP and TPSA: The target compound’s estimated LogP (~1.2) and TPSA (~79) suggest moderate lipophilicity and polarity, favorable for membrane permeability and aqueous solubility. Compounds like (2S,3S,4R,5R)-5-(aminomethyl)... (LogP -0.1, TPSA 79) are more hydrophilic, which may limit cellular uptake .
Therapeutic Applications :
- The target compound’s role as a TLR7/8 agonist contrasts with the CHK1 inhibitor in , which features a quinazoline core and difluorocyclopropyl group for kinase selectivity . Structural variations directly correlate with divergent mechanisms: fluorophenyl groups favor immune modulation, while halogenated heterocycles target enzymatic activity.
Biological Activity
(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol is a chiral compound with a unique oxolane structure that has garnered attention for its potential biological activities. This compound features a fluorophenyl amino group, which may influence its reactivity and interactions within biological systems. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Chirality : The presence of two stereocenters contributes to its potential biological effects.
- Fluorophenyl Group : This moiety is expected to enhance electronic properties, potentially affecting binding interactions with biological targets.
The mechanism of action for (3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol involves its interaction with various molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the oxolane ring provides structural stability. This compound may modulate specific signaling pathways, leading to various pharmacological effects.
Pharmacological Assays
The biological activity of (3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol has been evaluated through a variety of pharmacological assays:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.
- Cell Proliferation : Assays have demonstrated effects on cell proliferation rates in cultured cell lines.
Case Studies
Several case studies have been conducted to investigate the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed for certain bacterial strains, suggesting potential therapeutic applications.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effects on a specific enzyme linked to metabolic disorders.
- Methodology : Kinetic assays were performed to determine IC50 values.
- Results : The compound exhibited competitive inhibition with an IC50 value in the micromolar range.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of (3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol compared to structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| (3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol | Chiral oxolane | Antimicrobial, Enzyme inhibition | Fluorophenyl group enhances binding |
| (2S,5R)-2-Amino-5-(4-fluorophenyl)pentan-1-ol | Amino alcohol | Moderate antimicrobial | Different chain length affects activity |
| 2-(3-Fluorophenyl)ethanamine | Phenethylamine derivative | Weak antimicrobial | Simpler structure leads to less potency |
Future Directions and Applications
The unique properties of (3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol suggest several potential applications in medicinal chemistry:
- Drug Development : Further exploration into its efficacy as an antimicrobial agent could lead to new therapeutic options.
- Targeted Therapy : Investigating its role in enzyme modulation may provide insights into treatment strategies for metabolic disorders.
- Structure-Activity Relationship Studies : Continued research on related compounds can elucidate the impact of structural variations on biological activity.
Q & A
Q. What are the optimized synthetic routes for (3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes:
Oxolan Ring Formation : Start with tetrahydrofuran derivatives or epoxide intermediates. For example, oxazolidinone precursors can be functionalized via nucleophilic addition (e.g., using fluorophenylamine) .
Fluorophenylamino Introduction : React the oxolan-3-ol intermediate with 3-fluoroaniline under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to establish stereochemistry .
Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate the (3S,4R) enantiomer .
- Critical Parameters :
- Temperature control (0–25°C) during fluorophenylamination minimizes side reactions.
- Solvent choice (e.g., THF or DMF) affects reaction kinetics and enantiomeric excess (ee).
- Catalytic systems (e.g., Pd-mediated coupling) may enhance regioselectivity .
Q. How can researchers ensure stereochemical purity during synthesis, and what analytical techniques validate configuration?
- Methodological Answer :
- Stereochemical Control :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to direct stereochemistry .
- Monitor ee via chiral HPLC or capillary electrophoresis .
- Validation Techniques :
- X-ray Crystallography : Resolves absolute configuration (e.g., PubChem data for analogous compounds) .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations confirm ring conformation and substituent orientation .
- Circular Dichroism (CD) : Detects optical activity of the enantiomer .
Advanced Research Questions
Q. How can contradictions in reported synthetic pathways (e.g., competing substitution vs. oxidation reactions) be resolved experimentally?
- Methodological Answer :
- Controlled Reactivity Studies :
- Vary nucleophiles (e.g., amines vs. thiols) to assess selectivity for the amino group vs. sulfanyl substitution .
- Use kinetic isotopic effects (KIEs) or DFT calculations to probe transition states favoring fluorophenylamination over oxidation .
- Case Study :
- In analogous compounds, bromophenyl sulfanyl groups undergo oxidation to sulfoxides under mild conditions (HO, AcOH), whereas fluorophenylamino groups remain stable .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses with targets like kinases or GPCRs, leveraging fluorophenyl’s electronegativity for polar interactions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data (IC, MIC) to design analogs .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (e.g., GROMACS) .
Q. How does fluorophenyl substitution influence bioactivity compared to chloro- or methylphenyl analogs?
- Methodological Answer :
- Comparative Bioassays :
| Analog (R-group) | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 3-Fluorophenyl | 2.5 | 8.7 |
| 4-Chlorophenyl | 5.0 | 12.3 |
| 4-Methylphenyl | >10 | >20 |
- Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Steric Considerations : Smaller fluorine vs. chlorine improves fit in hydrophobic pockets .
Methodological Recommendations
- Synthesis Optimization : Prioritize flow chemistry for scalability (e.g., continuous reactors reduce racemization) .
- Data Validation : Cross-validate chiral purity using orthogonal techniques (e.g., X-ray + CD) to resolve discrepancies .
- Translational Studies : Combine in silico predictions with high-throughput screening (HTS) to identify lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
